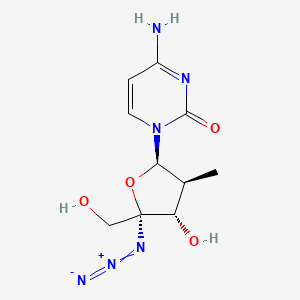

4'-Azido-2'-deoxy-2'-methylcytidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1019639-20-3 |

|---|---|

Fórmula molecular |

C10H14N6O4 |

Peso molecular |

282.26 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3S,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H14N6O4/c1-5-7(18)10(4-17,14-15-12)20-8(5)16-3-2-6(11)13-9(16)19/h2-3,5,7-8,17-18H,4H2,1H3,(H2,11,13,19)/t5-,7-,8+,10+/m0/s1 |

Clave InChI |

DEUZIURSVQYVJZ-UUCPZDEKSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |

SMILES canónico |

CC1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Studies

Synthetic Pathways for 4'-Azido-2'-deoxy-2'-methylcytidine and its Derivatives

The synthesis of 4'-substituted nucleosides like this compound is a complex task that requires precise control over stereochemistry at multiple chiral centers. nih.gov Chemists have developed various multi-step pathways to achieve the desired molecular architecture, often starting from readily available ribonucleosides or carbohydrate precursors. nih.govnih.gov

Multi-Step Synthesis from Precursor Ribonucleosides

The construction of this compound typically involves a series of chemical transformations starting from a precursor sugar or nucleoside. nih.gov Although specific pathways can vary, a general approach involves the initial modification of a protected ribonucleoside to introduce the necessary functionalities at the 2'- and 4'-positions of the sugar ring.

One common strategy begins with a precursor like cytidine (B196190). The synthesis involves protecting the hydroxyl and amino groups, followed by modification of the sugar moiety. This includes the introduction of the 2'-methyl group and the creation of a 4'-unsaturated intermediate. This intermediate is crucial for the subsequent introduction of the azido (B1232118) group at the 4'-position. nih.gov The entire process requires numerous steps of protection, functional group manipulation, and deprotection to yield the final compound. syrris.jp These multi-step syntheses are often challenging due to the need for high stereochemical control and the potential for side reactions. researchgate.net

Regioselective and Stereoselective Synthetic Approaches

Achieving the correct stereochemistry at the 4'-position is one of the most significant challenges in synthesizing this class of compounds. nih.gov The biological activity of nucleoside analogs is highly dependent on their three-dimensional structure, making stereocontrol paramount.

A key strategy for the stereospecific introduction of the 4'-azido group involves the use of a 4'-unsaturated nucleoside precursor. nih.gov A pivotal reaction in this approach is the stereo- and regioselective addition of iodine azide (B81097) (IN3) across the double bond of this intermediate. This addition reaction is carefully controlled to ensure that the azido group is introduced with the desired orientation relative to the other substituents on the furanose ring. Following the azidation step, further chemical modifications, such as the reductive removal of the iodine atom, are performed to arrive at the target 4'-azido structure. nih.gov This method has been instrumental in the synthesis of various 4'-azido-2'-deoxynucleosides. nih.gov

Development of Alternative Synthetic Routes

The inherent difficulties associated with modifying the 4'-position of nucleosides have spurred the development of alternative synthetic strategies. nih.govresearchgate.net These routes aim to improve efficiency, yield, and stereoselectivity. Some approaches focus on constructing the modified sugar ring first and then coupling it with the nucleobase in a step known as glycosylation. mdpi.com This allows for greater flexibility in the synthesis of the sugar component and can facilitate the introduction of the 2'-methyl and 4'-azido groups with the correct stereochemistry prior to the attachment of the cytosine base.

Other innovative methods explore radical-based reactions or novel catalytic systems to introduce substituents at the 4'-position. researchgate.net The goal of these alternative routes is to reduce the number of synthetic steps, avoid complex protection-deprotection sequences, and provide more convergent and scalable pathways to this compound and its derivatives. researchgate.net

Strategies for Prodrug Design and Synthesis

Despite its potential, the direct application of this compound can be limited by its pharmacological properties, such as moderate bioavailability. nih.govdiva-portal.org To overcome these limitations, researchers have employed prodrug strategies. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. This approach can significantly enhance properties like cell permeability and metabolic stability. calstate.edu

Ester and Phosphoramidate (B1195095) Prodrug Formulations for Enhanced Biological Activity

To improve the biological activity of this compound, various prodrugs have been synthesized and evaluated. nih.govdiva-portal.org Ester prodrugs, for example, involve the esterification of the hydroxyl groups on the sugar moiety. This modification increases the lipophilicity of the molecule, which can facilitate its passage across cell membranes. A well-known example in a related compound is Balapiravir, the tri-isobutyrate ester prodrug of 4'-azidocytidine (B1678695), which was developed to improve the oral bioavailability of the parent nucleoside. nih.gov

A particularly successful prodrug strategy for nucleosides is the phosphoramidate (ProTide) approach. mdpi.com This method involves masking the 5'-monophosphate of the nucleoside with an amino acid ester and an aryl group. This neutralizes the negative charge of the phosphate (B84403), allowing the prodrug to diffuse more easily across the cell membrane. Once inside the cell, cellular enzymes cleave the masking groups to release the active 5'-monophosphate. calstate.edu This strategy not only improves cellular uptake but also bypasses the first, and often rate-limiting, intracellular phosphorylation step required for the activation of nucleoside analogs. calstate.edu

| Compound | Modification | EC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Parent Nucleoside | 1.2 | nih.gov |

| Compound Analogue | Phosphoramidate Prodrug | <0.1 | nih.gov |

Chemical Modifications for Improved Cellular Delivery and Intracellular Activation

The primary goal of chemical modifications in prodrug design is to enhance the delivery of the active compound to its intracellular target and to ensure its efficient activation. The phosphoramidate prodrug approach is a prime example of such a modification. calstate.edu The lipophilic groups attached to the phosphate moiety facilitate passive diffusion into the cell.

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process. First, an esterase, such as Cathepsin A or carboxylesterase 1 (CES1), hydrolyzes the amino acid ester bond. calstate.edu This is followed by the intramolecular cyclization and subsequent cleavage of the aryl group, often by a phosphodiesterase like histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which releases the nucleoside monophosphate. This monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then interact with its viral target. This efficient intracellular delivery and activation mechanism has made the ProTide technology a cornerstone of modern nucleoside-based antiviral therapies. calstate.edumdpi.com

Photochemical Stability and Degradation Analysis

The photochemical stability of nucleoside analogs is a critical parameter, particularly for therapeutic applications and in vitro assays where exposure to light is possible. While specific studies on the photochemical stability of this compound are not extensively documented in publicly available literature, the behavior of structurally related azido-nucleosides can provide valuable insights into its potential light-induced degradation pathways. Azido-modified nucleosides, in general, are known to be photoreactive and can be susceptible to degradation under certain conditions d-nb.info.

Comprehensive assessment of the photochemical stability of a compound like this compound would involve systematic exposure to controlled light sources, such as UV-A, UV-B, or simulated solar radiation. The stability of related azido-nucleosides has been shown to be influenced by the solvent, pH, and the presence of other molecules. For instance, studies on 2-azido-2'-deoxyinosine have demonstrated its stability in concentrated ammonia (B1221849) at room temperature for over 24 hours, whereas 8-azido-2'-deoxyadenosine (B140859) was found to be more labile under similar conditions researchgate.net. Another study on 3'-azido-3'-deoxythymidine (AZT) showed that it undergoes photodegradation upon exposure to UVB radiation, a process that is enhanced in the presence of Cu(II) nih.gov.

To rigorously assess the photochemical stability of this compound, a typical experimental setup would involve dissolving the compound in a relevant buffer system and irradiating it for defined periods. Aliquots would be collected at various time points and analyzed by techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

Table 1: Hypothetical Experimental Parameters for Photostability Testing of this compound

| Parameter | Condition | Rationale |

| Light Source | UV-B (280-315 nm) | To simulate a component of solar radiation known to induce photochemical reactions in nucleosides. |

| Irradiance | 10 W/m² | A controlled and reproducible level of light intensity. |

| Solvent/Buffer | Phosphate-buffered saline (PBS), pH 7.4 | To mimic physiological conditions. |

| Concentration | 100 µM | A concentration suitable for spectroscopic and chromatographic analysis. |

| Temperature | 25°C | To maintain a constant and controlled experimental environment. |

| Time Points | 0, 1, 2, 4, 8, 24 hours | To monitor the degradation kinetics over a relevant timescale. |

| Analysis Method | Reverse-Phase HPLC with UV detection | For the separation and quantification of the parent compound and its photodegradation products. |

This table represents a standard experimental design for assessing photochemical stability. Specific data for this compound is not currently available in the cited literature.

Identifying the structures of photodegradation products is crucial for understanding the degradation mechanism. This is typically achieved using a combination of spectroscopic techniques. Following separation by HPLC, the isolated photoproducts would be subjected to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, while tandem MS (MS/MS) experiments can reveal structural information through fragmentation patterns. 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC) would be employed to elucidate the precise chemical structure of the degradation products.

In a study of the photodegradation of 3'-azido-3'-deoxythymidine (AZT), mass spectrometry was used to identify a hydroxylamine (B1172632) derivative as a photodegradation product nih.gov. This suggests that the azido group is a primary site of photochemical reactivity.

Table 2: Spectroscopic Techniques for Characterization of Photodegradation Products

| Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and photoproducts. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition of photoproducts. |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated photoproducts. |

This table outlines the standard analytical workflow for the structural characterization of unknown compounds generated during photodegradation.

Based on the structures of the identified photodegradation products, a mechanism for the light-induced decay of this compound can be proposed. For many azido-containing compounds, a common photochemical reaction is the extrusion of molecular nitrogen (N₂) upon photolysis to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as insertion, rearrangement, or reaction with solvent molecules, leading to a variety of photoproducts.

For instance, the photodegradation of AZT in the presence of Cu(II) was found to induce oxidative DNA damage, suggesting the involvement of reactive oxygen species generated through the photochemical process nih.gov. The formation of a hydroxylamine derivative from AZT upon UVB exposure points to a pathway involving the reduction of the azido group nih.gov. Therefore, it is plausible that the photodegradation of this compound could proceed through similar pathways involving the transformation of the 4'-azido group.

Enzymatic Synthesis of Nucleotide Forms and Analogs

The biological activity of nucleoside analogs is dependent on their conversion to the corresponding 5'-mono-, di-, and triphosphate forms within the cell. Enzymatic methods provide a highly efficient and regioselective approach for the synthesis of these phosphorylated derivatives.

One-pot, multi-enzyme cascade reactions are a powerful strategy for the synthesis of nucleoside triphosphates (NTPs) from their parent nucleosides nih.govresearchgate.netfrontiersin.org. These systems typically employ a series of kinases to sequentially phosphorylate the nucleoside. A common cascade involves a nucleoside kinase (NK) to produce the nucleoside monophosphate (NMP), a nucleoside monophosphate kinase (NMPK) to generate the nucleoside diphosphate (B83284) (NDP), and a nucleoside diphosphate kinase (NDPK) to yield the final nucleoside triphosphate (NTP). To drive the reaction towards the triphosphate product, these cascades often incorporate an ATP regeneration system nih.govresearchgate.netfrontiersin.org.

The modular nature of these enzymatic cascades allows for the production of a wide range of natural and modified NTPs by selecting enzymes with appropriate substrate specificities nih.govresearchgate.netfrontiersin.org. Such systems have been successfully used to synthesize derivatives of cytidine and adenosine (B11128) with modifications on both the sugar and the base nih.govresearchgate.netfrontiersin.org. For the synthesis of this compound triphosphate, a similar enzymatic cascade could be envisioned.

Table 3: A Representative Modular Enzymatic Cascade for Nucleotide Synthesis

| Step | Reaction | Enzyme Class | Example Enzyme |

| 1 | Nucleoside → Nucleoside Monophosphate (NMP) | Nucleoside Kinase (NK) | Uridine-Cytidine Kinase (UCK) or Deoxycytidine Kinase (dCK) |

| 2 | NMP → Nucleoside Diphosphate (NDP) | Nucleoside Monophosphate Kinase (NMPK) | UMP-CMP Kinase |

| 3 | NDP → Nucleoside Triphosphate (NTP) | Nucleoside Diphosphate Kinase (NDPK) | NDPK |

| ATP Regeneration | ADP + Phosphate Donor → ATP | Kinase | Pyruvate (B1213749) Kinase |

This table illustrates a general enzymatic cascade for the production of nucleoside triphosphates. The specific enzymes would need to be selected based on their tolerance for the modifications present in this compound.

The efficiency of the first phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting factor in the enzymatic synthesis of modified NTPs. Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides and is known to phosphorylate a broad range of nucleoside analogs. The substrate specificity of dCK is influenced by modifications on both the sugar moiety and the nucleobase.

To determine the suitability of this compound as a substrate for kinases like UCK and dCK, in vitro phosphorylation assays would be necessary to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Table 4: Known Substrate Modifications Tolerated by Human Deoxycytidine Kinase (dCK)

| Position of Modification | Type of Modification | Effect on Phosphorylation |

| 2' | Fluoro | Generally well-tolerated imperial.ac.uknih.gov |

| 2' | O-Methyl | Can be tolerated |

| 2' | Azido | Poor substrate |

| 3' | Fluoro | Can be tolerated |

| Sugar Moiety | Arabinose configuration | Generally well-tolerated |

This table summarizes the general substrate tolerance of human dCK based on existing literature for various sugar-modified nucleosides. The specific activity with a 4'-azido and 2'-methyl combination would require experimental verification.

Development of (Deoxy)ATP Recycling Systems for Efficient Phosphorylation

The conversion of nucleoside analogues like this compound into their active triphosphate form is a critical step for their biological activity. This multi-step phosphorylation is often a bottleneck in both in vivo efficacy and in vitro chemo-enzymatic synthesis. To overcome the limitations associated with the high cost and inhibitory effects of stoichiometric amounts of adenosine triphosphate (ATP), researchers have developed efficient (deoxy)ATP recycling systems. These systems continuously regenerate the phosphate donor, driving the phosphorylation cascade towards high-yield production of the desired nucleoside triphosphate.

A modular, one-pot enzymatic cascade has been demonstrated as a highly effective method for synthesizing natural and modified nucleoside-5'-triphosphates (NTPs) directly from their respective nucleoside precursors. frontiersin.org This approach utilizes a series of kinases to sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form. The key to achieving high conversion rates is the integration of an ATP regeneration system. frontiersin.org

One of the most common and efficient ATP recycling systems consists of a regeneration kinase, such as pyruvate kinase (PK), and an inexpensive, high-energy phosphate donor, like phosphoenolpyruvate (B93156) (PEP). frontiersin.orgresearchgate.net In this system, as the phosphorylation cascade consumes ATP and generates adenosine diphosphate (ADP), pyruvate kinase immediately utilizes PEP to phosphorylate ADP back to ATP. This cycle ensures a constant supply of the essential phosphate donor, overcomes product inhibition by ADP, and drives the reaction equilibrium towards the final triphosphate product. frontiersin.org

The implementation of a (d)ATP recycling system has been shown to dramatically increase the efficiency of enzymatic NTP synthesis. frontiersin.org In a study on various modified nucleosides, the conversion to the triphosphate form was significantly enhanced, in some cases reaching quantitative yields, upon the addition of the pyruvate kinase/phosphoenolpyruvate (PK/PEP) regeneration module. frontiersin.org While this specific study did not report on this compound, the broad applicability of the modular system to other modified cytidine and adenosine derivatives suggests its high potential for the efficient phosphorylation of this compound as well. frontiersin.org

The enzymatic cascade coupled with the ATP recycling system typically involves the following components and steps:

Initial Phosphorylation: A nucleoside kinase (NK) catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the starting nucleoside (e.g., this compound), producing the nucleoside monophosphate (NMP).

Second Phosphorylation: A nucleoside monophosphate (NMP) kinase then phosphorylates the NMP to the nucleoside diphosphate (NDP), again using ATP as the phosphate donor.

Final Phosphorylation: A nucleoside diphosphate (NDP) kinase completes the process by converting the NDP to the target nucleoside triphosphate (NTP).

ATP Regeneration: Concurrently, pyruvate kinase continuously regenerates ATP from the ADP generated in the three preceding steps, using phosphoenolpyruvate as the ultimate phosphate source.

This integrated one-pot approach is a sustainable and efficient alternative to traditional chemical synthesis methods, which are often multi-step, time-consuming, and less efficient. frontiersin.org The mild reaction conditions of enzymatic synthesis also prevent the degradation of sensitive functional groups on the modified nucleoside.

The table below outlines the general components of an enzymatic cascade reaction for NTP synthesis, both with and without a phosphate donor recycling system, illustrating the critical role of the recycling module.

| Component | Function | Reaction without Recycling | Reaction with Recycling |

| Nucleoside Substrate | Starting material to be phosphorylated | Required | Required |

| Kinase Cascade (NK, NMPK, NDPK) | Biocatalysts for sequential phosphorylation | Required | Required |

| ATP or dATP | Phosphate donor | Required (Stoichiometric) | Required (Catalytic) |

| Pyruvate Kinase (PK) | Regeneration enzyme | Not Present | Required |

| Phosphoenolpyruvate (PEP) | Ultimate phosphate donor for regeneration | Not Present | Required |

| Buffer System (e.g., Tris-HCl) | Maintain optimal pH for enzyme activity | Required | Required |

| **Divalent Cations (e.g., MgCl₂) ** | Cofactor for kinase activity | Required | Required |

This interactive table summarizes the essential components for the enzymatic synthesis of nucleoside triphosphates. The key difference highlighted is the inclusion of Pyruvate Kinase and Phosphoenolpyruvate in the reaction with an ATP recycling system, which allows for the use of only catalytic amounts of ATP.

Further research into different ATP regeneration systems, including those based on acetate (B1210297) kinase with acetyl phosphate or polyphosphate kinase with polyphosphate, continues to broaden the toolkit for the efficient biocatalytic production of valuable modified nucleotides like this compound triphosphate. researchgate.net Electrochemical methods for ATP regeneration are also being explored as a sustainable alternative. researchgate.net

Molecular and Cellular Mechanisms of Antiviral Action

Targeting of Viral RNA Polymerases

Inhibition Kinetics and Binding Affinity to Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase

4'-Azido-2'-deoxy-2'-methylcytidine, also known as BMS-986094, is a nucleoside analog that demonstrates potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. nih.govdiva-portal.org This enzyme is critical for the replication of the HCV genome, making it a prime target for antiviral therapies. ontosight.ai The triphosphate form of this compound acts as a competitive inhibitor with respect to the natural nucleotide substrates.

Another related compound, 4'-azidocytidine (B1678695) (R1479), also shows significant inhibitory effects on the HCV NS5B polymerase. Its 5'-triphosphate derivative (R1479-TP) is a potent inhibitor of both the native HCV replicase isolated from replicon cells and the recombinant HCV polymerase. nih.govresearchgate.net R1479-TP inhibits RNA synthesis as a competitive inhibitor with respect to CTP, exhibiting a K(i) of 40 nM. nih.gov

The inhibitory potential of these nucleoside analogs is often evaluated by their EC50 values, which represent the concentration required to inhibit 50% of the viral replication. This compound has an EC50 value of 1.2 µM. nih.govdiva-portal.org For comparison, the related compound 4'-azidocytidine (R1479) has a similar EC50 of 1.28 µM. nih.gov

Table 1: Inhibitory Potency of this compound and Related Compounds against HCV

| Compound | Target | Parameter | Value |

|---|---|---|---|

| This compound | HCV NS5B Polymerase | EC50 | 1.2 µM nih.govdiva-portal.org |

| 4'-Azidocytidine (R1479) | HCV NS5B Polymerase | EC50 | 1.28 µM nih.gov |

| 4'-Azidocytidine-TP (R1479-TP) | HCV NS5B Polymerase | K(i) vs CTP | 40 nM nih.gov |

Mechanism of Action as a Competitive Inhibitor and Nonobligate Chain Terminator

The primary mechanism by which this compound and its analogs exert their antiviral effect is through competitive inhibition of the HCV NS5B polymerase and subsequent chain termination of the nascent viral RNA. ontosight.aimedchemexpress.com After intracellular phosphorylation to its active triphosphate form, the analog competes with the natural CTP for the active site of the polymerase. nih.gov

Once incorporated into the growing RNA strand, these modified nucleosides act as nonobligate chain terminators. asm.org Unlike obligate chain terminators that lack a 3'-hydroxyl group, nonobligate terminators possess this group but still effectively halt further elongation of the RNA chain. This is often due to steric hindrance or conformational changes induced by the modifications at the 2' or 4' positions of the ribose sugar, which prevent the formation of the next phosphodiester bond. nih.govescholarship.org

The presence of the 4'-azido group is a key feature contributing to this mechanism. nih.govnih.gov The S282T mutation in the NS5B polymerase, which confers resistance to many 2'-methyl-nucleoside inhibitors, does not confer cross-resistance to 4'-azidocytidine (R1479), highlighting a distinct interaction with the polymerase active site. nih.gov

Substrate Mimicry and Incorporation into Nascent RNA Chains

For this compound to be an effective antiviral, its triphosphate metabolite must be recognized as a substrate by the HCV NS5B polymerase, mimicking the natural CTP. nih.gov The polymerase then incorporates this analog into the newly synthesizing viral RNA strand. ontosight.ainih.gov

The ability of the polymerase to accept this modified nucleotide is a testament to the flexibility of the enzyme's active site, although this flexibility is not unlimited. The modifications at the 2' and 4' positions are tolerated for incorporation but are ultimately disruptive to the continued process of RNA elongation.

Activity Spectrum Against Other Viral RNA Polymerases (e.g., Flaviviruses like West Nile Virus)

The antiviral activity of this compound and related compounds is not strictly limited to HCV. Research has indicated that these nucleoside analogs can also exhibit inhibitory effects against other RNA viruses, particularly those in the Flaviviridae family, which includes West Nile Virus (WNV) and Dengue virus. smolecule.comasm.org

For instance, 2'-C-methylcytidine has shown effectiveness against various flaviviruses, including Dengue virus, Zika virus, and Tick-borne encephalitis virus. researchgate.net While specific data on the inhibition kinetics of this compound against the RNA polymerases of these other flaviviruses is less detailed than for HCV, the structural similarities among flaviviral polymerases suggest a potential for broader activity. asm.org The development of resistance to 2'-C-methylated nucleosides in flaviviruses has been linked to a single mutation in the NS5 polymerase, indicating a conserved mechanism of action. muni.cz

Intracellular Metabolic Activation and Deactivation Pathways

Phosphorylation by Intracellular Kinases to Form Active Nucleotide Triphosphates

Like many nucleoside analogs, this compound is administered as a prodrug and must undergo intracellular phosphorylation to its active 5'-triphosphate form. ontosight.ainih.gov This multi-step process is carried out by host cell kinases.

The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation pathway. psu.edu To overcome this, phosphoramidate (B1195095) prodrugs have been developed, which can bypass this initial step and more efficiently generate the monophosphate intracellularly. nih.govnih.gov

Once the monophosphate is formed, it is successively phosphorylated to the diphosphate (B83284) and then to the active triphosphate by cellular kinases such as guanylate kinase and nucleoside diphosphate kinase. nih.gov The resulting triphosphate, 2'-C-Me-GTP in the case of the guanosine (B1672433) analog BMS-986094, is the active species that inhibits the viral polymerase. nih.govnih.gov Studies with related compounds have shown that deoxycytidine kinase can efficiently phosphorylate 4'-azido-deoxycytidine analogs. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antiviral Potency and Selectivity

The antiviral potency and selectivity of this compound are intricately linked to its specific structural features. SAR studies have been instrumental in elucidating the contributions of the 2'-C-methyl and 4'-azido modifications.

Elucidation of Key Structural Determinants for Anti-HCV Activity

The combination of modifications at the 2' and 4' positions of the ribose ring is a key determinant of anti-HCV activity. psu.edu The 2'-C-methyl group is a well-established modification that confers potent inhibition of the HCV NS5B polymerase. nih.govsci-hub.se Similarly, the 4'-azido group has been identified as a crucial substituent for potent antiviral activity. sci-hub.seresearchgate.net The compound this compound itself is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, with a reported EC50 value of 1.2 μM. nih.govdiva-portal.orgslu.se Further studies on related 4'-azidocytidine derivatives have shown that modifications at the 2' and 3' positions can significantly impact potency, with 4'-azidoarabinocytidine emerging as a particularly potent analog. acs.org

Conformational Analysis and Sugar Pucker Effects of 4'-Azido Modification

The introduction of a 4'-azido group has a profound effect on the conformation of the sugar ring, a phenomenon known as sugar pucker. The electronegative nature of the azido (B1232118) group influences the puckering of the furanose ring, often favoring a C3'-endo (North) conformation. nih.govacs.org This contrasts with the C2'-endo (South) conformation typically found in deoxyribonucleosides. vanderbilt.edu The C3'-endo conformation is characteristic of natural RNA nucleosides and is thought to be favored by the HCV RNA polymerase. nih.gov This conformational preference, induced by the 4'-azido group, can enhance the recognition and incorporation of the nucleoside analog by the viral polymerase, thereby contributing to its inhibitory activity. acs.org

Comparative Analysis of 2'-C-Methyl and 4'-Azido Substitutions on Inhibitory Activity

Both the 2'-C-methyl and 4'-azido substitutions independently contribute to the potent inhibition of HCV polymerase. sci-hub.senih.gov The 2'-C-methyl group acts as a non-obligate chain terminator; after incorporation into the growing RNA chain, it sterically hinders the addition of the next nucleotide. sci-hub.se The 4'-azido group also contributes to chain termination. slu.se The combination of these two modifications in a single molecule, as seen in this compound, results in a highly potent inhibitor. nih.govdiva-portal.orgslu.se Comparative studies have shown that while nucleosides with only a 2'-C-methyl modification are potent, the addition of the 4'-azido group can further enhance activity and may offer advantages in terms of overcoming potential resistance mutations. slu.seresearchgate.netnih.gov

Below is a table summarizing the inhibitory activities of related nucleoside analogs:

| Compound | Target | IC50 / EC50 | Reference |

| This compound | HCV NS5B Polymerase | 1.2 µM (EC50) | nih.govdiva-portal.org |

| 2'-Deoxy-2'-beta-fluoro-4'-azidocytidine (RO-0622) | HCV Replicon | 24 ± 3 nM (IC50) | slu.seresearchgate.netnih.gov |

| 2'-Deoxy-2'-beta-hydroxy-4'-azidocytidine (RO-9187) | HCV Replicon | 171 ± 12 nM (IC50) | slu.seresearchgate.netnih.gov |

| 4'-Azidocytidine (R1479) | HCV Replicon | Not specified | slu.senih.gov |

| 2'-C-Methyladenosine | HCV Replicon | 0.1 µM (EC50 at 72h) | nih.gov |

| 2'-O-Methyl-cytidine | HCV Replicon | 11 µM (EC50 at 72h) | nih.gov |

| 2'F-2'C-Me-UTP | HCV NS5B Polymerase | 0.21 ± 0.05 µM (IC50) | nih.gov |

| 2'C-Me-UTP | HCV NS5B Polymerase | 0.25 ± 0.04 µM (IC50) | nih.gov |

Preclinical Evaluation of Antiviral Efficacy in Cell Culture and Relevant Models

Efficacy against Other Viral Pathogens

The antiviral potential of 4'-azido-modified nucleosides extends beyond HCV, with research indicating activity against other significant viral pathogens.

Modified nucleosides containing a 4'-azido group have demonstrated potent inhibitory effects on the replication of West Nile Virus (WNV), an important emerging arbovirus. nih.govnih.gov Specifically, 4'-azidocytidine (B1678695) and 4'-azido-aracytidine have shown a strong anti-WNV effect in vitro. nih.govnih.govacs.org This antiviral activity, however, appears to be cell-type dependent, with a more pronounced effect observed in porcine kidney stable (PS) cells compared to Vero cells. nih.govnih.govacs.org These findings highlight 4'-azidated nucleosides as a promising class of compounds for further investigation as potential treatments for WNV and other medically important flaviviruses. nih.govnih.gov

Table 2: Antiviral Activity of 4'-Azido Nucleoside Analogs against West Nile Virus

| Compound | Observed Activity | Cell-Type Dependence | Reference |

|---|---|---|---|

| 4'-azidocytidine | Strong anti-WNV effect | Yes (Predominantly in PS cells) | nih.govnih.govacs.org |

| 4'-azido-aracytidine | Strong anti-WNV effect | Yes (Predominantly in PS cells) | nih.govnih.govacs.org |

The efficacy of 4'-azido nucleosides against both HCV and WNV, which are members of the Flaviviridae family, suggests a potential for broad-spectrum activity against other RNA viruses. Bovine Viral Diarrhea Virus (BVDV), a pestivirus also within the Flaviviridae family, is a significant pathogen in livestock. nih.govfrontiersin.org While direct studies of 4'-Azido-2'-deoxy-2'-methylcytidine against BVDV are not extensively documented in the reviewed literature, the established activity against related viruses underscores the potential for a broader antiviral profile. The search for broad-spectrum antiviral agents is a key area of research, and nucleoside analogs with modifications like the 4'-azido group are of significant interest. griffith.edu.au

Mechanisms of Viral Resistance to Nucleoside Analog Inhibitors

The development of drug resistance is a significant obstacle in the long-term treatment of chronic viral infections with nucleoside analogs. musechem.comfiveable.me Viruses, characterized by high rates of replication and mutation, can evolve to evade the inhibitory effects of these antiviral agents. natap.org This adaptive process typically involves the selection of mutations within the viral genome, particularly in the genes encoding viral polymerases, which are the primary targets of nucleoside analogs. natap.orgasm.org Understanding the mechanisms behind this resistance is crucial for developing more durable antiviral strategies.

Resistance to nucleoside analogs predominantly arises from specific amino acid substitutions in the viral polymerase enzyme. asm.org These mutations are selected under the pressure of antiviral therapy and can reduce the drug's effectiveness.

For Hepatitis B Virus (HBV), primary resistance mutations have been well-documented. For instance, resistance to lamivudine (B182088) and telbivudine (B1682739) is frequently conferred by mutations in the YMDD motif of the polymerase's C domain, such as rtM204V or rtM204I. natap.org These are often accompanied by compensatory mutations like rtL180M or rtV173L, which restore the replication fitness of the resistant virus. natap.org Resistance to adefovir (B194249) is associated with mutations like rtA181V/T or rtN236T. natap.org High-level resistance to entecavir (B133710) requires a combination of mutations, often building upon a background of lamivudine resistance. natap.org

In other viruses, similar patterns are observed. In Human Cytomegalovirus (HCMV), mutations in the DNA polymerase gene, such as A987G, have been identified to confer resistance to ganciclovir (B1264). asm.org For Herpes Simplex Virus (HSV), resistance to acyclovir (B1169) is most commonly due to mutations in the viral thymidine (B127349) kinase (UL23) gene, but mutations in the DNA polymerase (UL30) gene also occur, often as single amino acid substitutions in conserved regions. nih.gov Studies on poliovirus have shown that a single amino acid change, G64S, in the viral polymerase is sufficient to create resistance to the mutagenic nucleoside analog ribavirin. pnas.org

| Virus | Drug Class | Key Resistance Mutations in Polymerase |

|---|---|---|

| Hepatitis B Virus (HBV) | L-Nucleosides (Lamivudine, Telbivudine) | rtM204V/I, rtL180M, rtV173L |

| Hepatitis B Virus (HBV) | Acyclic Phosphonates (Adefovir) | rtA181V/T, rtN236T |

| Human Cytomegalovirus (HCMV) | Nucleoside Analog (Ganciclovir) | A987G |

| Poliovirus | Nucleoside Analog (Ribavirin) | G64S |

| Camelpox Virus (CMLV) | Nucleoside Phosphonates | T831I, A314V, A684V |

Biochemical analyses of resistant polymerase variants have revealed several distinct mechanisms of resistance. The most common mechanisms involve either reduced binding and incorporation of the drug's active triphosphate form or increased excision of the incorporated drug from the nascent DNA or RNA chain. asm.org

However, novel mechanisms have also been uncovered. For example, the HCMV polymerase mutant A987G confers resistance to ganciclovir not by preventing its incorporation, but by increasing the rate of extension of the drug-containing DNA primer. asm.org This overcomes the chain-terminating effect of the drug. This particular substitution also unexpectedly conferred the polymerase with the ability to more rapidly extend RNA primers. asm.org

In the case of HBV resistance to lamivudine, molecular modeling and biochemical assays of the M552I/V mutant polymerases suggest that resistance is due to steric hindrance. rutgers.edu The altered amino acid side chain is proposed to clash with the oxathiolane ring of the drug, impeding its proper binding within the enzyme's active site. rutgers.edu Interestingly, these mutations had a minimal effect on the binding of the natural substrate, dCTP. rutgers.edu

The fidelity of the viral polymerase itself can be a determinant of resistance. Studies with poliovirus have shown that a polymerase with inherently higher fidelity (making fewer errors during replication) can exhibit resistance to mutagenic nucleosides like ribavirin. pnas.org This increased fidelity likely results in reduced incorporation of the nucleotide analog. pnas.org Biochemical assays designed to study polymerase fidelity and strand transfer are crucial tools for dissecting these resistance mechanisms. nih.govplos.org

Given the challenge of viral resistance, several strategies are employed during drug development and clinical use to mitigate its emergence. musechem.com

A primary strategy is the use of combination therapy . fiveable.menumberanalytics.com Combining nucleoside analogs with other antiviral agents that have different mechanisms of action can enhance the suppression of viral replication and significantly reduce the probability of resistance emerging. numberanalytics.comnih.gov By targeting multiple viral processes simultaneously, it becomes more difficult for a single set of mutations to confer a survival advantage. fiveable.me

The development of novel nucleoside analogs designed to bypass known resistance mechanisms is another key approach. musechem.com This can involve creating compounds that are less susceptible to enzymatic degradation or that can evade the structural changes in mutant polymerases that prevent binding of older drugs. musechem.com

Prodrug strategies are also being explored to overcome resistance. frontiersin.org Prodrugs are designed to improve pharmacokinetic properties and can sometimes bypass the metabolic pathways that are altered in resistant cells, ensuring the delivery of the active drug form. frontiersin.org

Finally, regular viral load monitoring and resistance testing are critical clinical strategies that inform treatment decisions. numberanalytics.com Early identification of resistance allows for a timely change in the therapeutic regimen before significant clinical consequences occur. numberanalytics.com

Q & A

Q. What are the established synthetic routes for 4'-Azido-2'-deoxy-2'-methylcytidine, and how can structural purity be verified?

Methodological Answer: Synthesis typically involves modifying cytidine analogs via fluorination and azidation at the 2' and 4' positions of the sugar moiety. Key steps include regioselective azide introduction and methyl group incorporation, often using phosphoramidite chemistry for nucleoside protection . Structural verification requires 1H/13C NMR to confirm substituent positions (e.g., 2'-methyl and 4'-azido groups) and HPLC-MS to assess purity (>95%). For example, NMR shifts at δ 3.5–4.2 ppm (sugar protons) and δ 150–160 ppm (azido carbons) are critical markers .

Q. What in vitro models are most effective for evaluating the antiviral efficacy of this compound against RNA viruses?

Methodological Answer:

- HCV Replicon Systems : Subgenomic replicons (e.g., genotype 1b) are used to measure EC50 values, with potency ranging from 0.2–1.5 µM depending on cell type (Huh-7 vs. primary hepatocytes) .

- DENV Inhibition : Use plaque reduction assays in Vero or BHK-21 cells, monitoring viral RNA reduction via RT-qPCR .

- Henipavirus Models : Measure viral titer reduction in HeLa or HEK293T cells transfected with viral glycoproteins .

Q. How does the absence of 2'-α-hydroxyl groups impact antiviral activity and metabolic stability?

Methodological Answer: The lack of 2'-OH reduces ribonucleotide incorporation into host RNA, minimizing off-target effects. However, it enhances metabolic stability by resisting phosphatase degradation. Phosphorylation by deoxycytidine kinase (dCK) activates the prodrug into its triphosphate form, enabling competitive inhibition of viral RNA polymerases (e.g., HCV NS5B) . Stability in human plasma exceeds 24 hours, as shown in pharmacokinetic assays .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in EC50 values across studies evaluating antiviral potency?

Methodological Answer: Discrepancies arise from differences in cell lines , viral strains , and assay conditions . To standardize results:

- Use isogenic viral clones (e.g., JFH-1 for HCV) across labs.

- Normalize data to cellular ATP levels (via CellTiter-Glo) to control for cytotoxicity.

- Perform dose-response curves with ≥8 concentrations and calculate EC50 using nonlinear regression (e.g., GraphPad Prism) . For example, EC50 values for HCV vary from 0.5 µM (Huh-7) to 1.2 µM (primary hepatocytes) due to differential dCK expression .

Q. How can structure-activity relationship (SAR) studies guide the optimization of derivatives for enhanced pharmacokinetics?

Methodological Answer:

- Fluorine Substitution : 2'-fluoro analogs (e.g., RO-0622) improve oral bioavailability by reducing first-pass metabolism. SAR data show a 3-fold increase in half-life compared to non-fluorinated derivatives .

- Azido Group Positioning : 4'-azido enhances membrane permeability but may reduce solubility. Co-administration with cyclodextrin-based formulations mitigates this .

- Methyl Group Effects : 2'-methyl increases thermal stability (Tₘ > 80°C in DSC) and resistance to enzymatic hydrolysis .

Q. What mechanisms underlie viral resistance to this compound, and how can resistance profiling be conducted?

Methodological Answer: Resistance mutations (e.g., HCV NS5B S282T) reduce drug binding by altering the polymerase active site. Profiling strategies include:

- Serial Passage : Expose virus to subtherapeutic drug doses over 20–30 passages; sequence emerging variants .

- Enzymatic Assays : Compare inhibition of wild-type vs. mutant polymerases (e.g., IC50 shifts from 0.3 µM to >10 µM for S282T) .

- Molecular Dynamics : Simulate drug-polymerase interactions to predict resistance hotspots (e.g., GAA triplet in the RdRp motif) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.